5-Fluoro-2-(2-isopropylphenoxy)aniline
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Overview
Description
5-Fluoro-2-(2-isopropylphenoxy)aniline is a chemical compound with the molecular formula C15H16FNO and a molecular weight of 245.3 g/mol . This compound is primarily used in proteomics research and is known for its specific chemical properties that make it valuable in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-isopropylphenoxy)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 2-isopropylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2-isopropylphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or aniline positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
5-Fluoro-2-(2-isopropylphenoxy)aniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2-isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(2-Isopropylphenoxy)aniline: Lacks the fluorine atom, resulting in different chemical properties.
5-Fluoro-2-phenoxyaniline: Lacks the isopropyl group, affecting its reactivity and applications.
Uniqueness
5-Fluoro-2-(2-isopropylphenoxy)aniline is unique due to the presence of both the fluorine atom and the isopropyl group, which confer specific chemical properties and reactivity. These features make it particularly valuable in certain research and industrial applications .
Properties
IUPAC Name |
5-fluoro-2-(2-propan-2-ylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-10(2)12-5-3-4-6-14(12)18-15-8-7-11(16)9-13(15)17/h3-10H,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPNJRARXMRWJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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